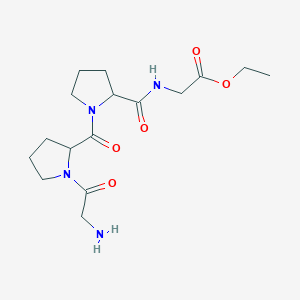
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate is a complex organic compound featuring a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidine derivatives, followed by the introduction of aminoacetyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their biological activity.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H26N4O5 |
|---|---|
Poids moléculaire |
354.40 g/mol |
Nom IUPAC |
ethyl 2-[[1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H26N4O5/c1-2-25-14(22)10-18-15(23)11-5-3-8-20(11)16(24)12-6-4-7-19(12)13(21)9-17/h11-12H,2-10,17H2,1H3,(H,18,23) |
Clé InChI |
PKPVULVRFNDBBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)
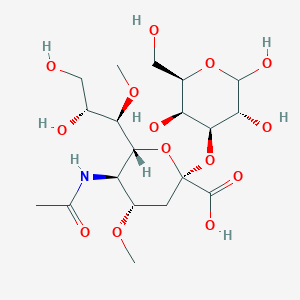
![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
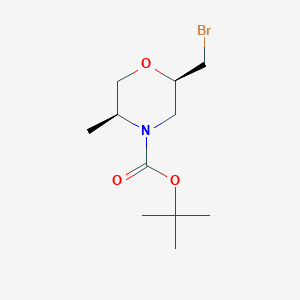
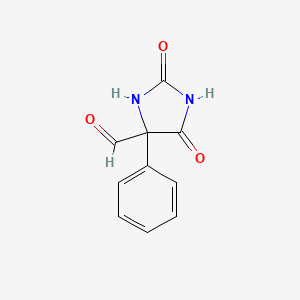

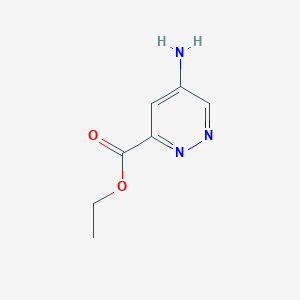
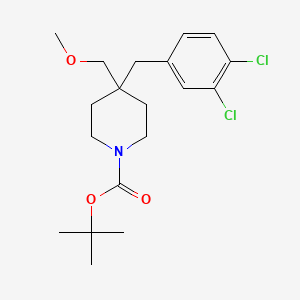

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)

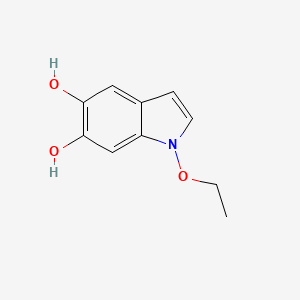
![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
